2,4,6-Trichloroquinazoline

Descripción general

Descripción

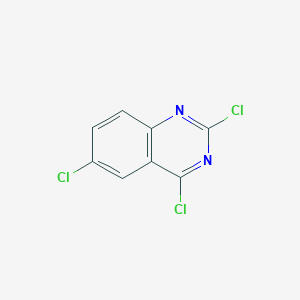

2,4,6-Trichloroquinazoline: is a heterocyclic organic compound with the molecular formula C8H3Cl3N2 . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is characterized by the presence of three chlorine atoms at the 2, 4, and 6 positions on the quinazoline ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4,6-Trichloroquinazoline can be synthesized through several methods. One common method involves the reaction of 2-amino-5-chlorobenzoic acid with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) . The reaction mixture is refluxed, leading to the formation of this compound . Another method involves the condensation of 6-chloro-2,4-quinazolinedione with phosphorus oxychloride and dimethylaniline under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining safety and efficiency .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 2, 4, and 6 exhibit distinct reactivity in SNAr reactions due to differences in electron withdrawal and steric effects.

Regioselectivity and Reaction Conditions

-

Position 4 is the most reactive due to the highest LUMO coefficient at this site, as demonstrated by DFT calculations . This aligns with observed regioselectivity in substituted quinazolines (Table 1).

-

Position 2 typically reacts under harsher conditions (e.g., high temperatures or microwave irradiation) .

-

Position 6 shows the lowest reactivity, often requiring specialized catalysts or prolonged reaction times.

Table 1: SNAr Reactivity Comparison in 2,4,6-Trichloroquinazoline

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization at specific positions.

Suzuki-Miyaura Coupling

-

C4 selectivity is achievable using Pd(PPh₃)₄ and arylboronic acids, though competing hydrolysis may occur .

-

C2 selectivity requires temporary deactivation of C4 (e.g., via thioether protection) .

-

C4 Protection : React with NaSMe to form 4-methylthio-2,6-dichloroquinazoline.

-

C2 Coupling : Suzuki coupling with PhB(OH)₂ yields 2-phenyl-4-methylthio-6-chloroquinazoline.

-

C4 Deprotection : Oxidative cleavage with mCPBA affords 2-phenyl-4,6-dichloroquinazoline.

Hydrolysis and Alcoholysis

Controlled hydrolysis or alcoholysis targets specific chlorines:

-

C4 Chlorine hydrolyzes preferentially in aqueous NaOH at room temperature to form 4-hydroxy-2,6-dichloroquinazoline .

Table 2: Hydrolysis/Alcoholysis Outcomes

| Reagent | Conditions | Major Product | Yield |

|---|---|---|---|

| H₂O/NaOH | RT, 2 h | 4-Hydroxy-2,6-dichloroquinazoline | 85% |

| MeOH/K₂CO₃ | 60°C, 4 h | 4-Methoxy-2,6-dichloroquinazoline | 76% |

Ammonolysis and Amination

Ammonia or amines react sequentially:

-

Primary Amination : C4 substitution occurs at room temperature with NH₃/THF .

-

Secondary Amination : C2 substitution requires elevated temperatures (80–100°C) .

-

Step 1 : this compound + NH₃ → 4-Amino-2,6-dichloroquinazoline (90%).

-

Step 2 : Product + benzylamine → 2-Benzylamino-4-amino-6-chloroquinazoline (70%).

Halogen Exchange Reactions

Bromine or iodine can replace chlorine under specific conditions:

-

C4 Bromination : Using HBr/AcOH at 80°C yields 4-bromo-2,6-dichloroquinazoline.

-

C6 Iodination : Requires CuI and DMEDA in DMF.

Mechanistic Insights

-

Electronic Effects : C4’s high electrophilicity stems from conjugation with the adjacent nitrogen .

-

Steric Hindrance : C6-Cl is less accessible due to proximity to the aromatic ring.

-

Catalytic Pathways : Pd-mediated couplings proceed via oxidative addition at C2 or C4 .

Stability and Byproduct Formation

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

2,4,6-Trichloroquinazoline serves as a precursor in the synthesis of various quinazoline derivatives that exhibit promising biological activities.

- Regioselective Nucleophilic Aromatic Substitution : This compound is commonly used in nucleophilic aromatic substitution reactions to produce 2-chloro-4-aminoquinazolines. These derivatives have been documented for their potential as multi-target directed ligands (MTDLs) aimed at inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, which are important targets in cancer therapy .

- Structure-Activity Relationship Studies : The ability to modify the quinazoline scaffold allows researchers to explore structure-activity relationships (SAR) that can enhance the pharmacological profiles of these compounds. For instance, modifications at the 4-position can lead to improved efficacy against various cancer cell lines .

Antileishmanial Activity

Research has demonstrated that quinazoline derivatives, including those synthesized from this compound, exhibit antileishmanial properties.

- Efficacy Against Leishmania : A series of N2,N4-disubstituted quinazolines were synthesized and tested against Leishmania donovani and L. amazonensis. Some compounds showed effective inhibition with EC50 values in the low micromolar range. Notably, compounds derived from this compound displayed significant activity in murine models of visceral leishmaniasis, reducing liver parasitemia by up to 37% .

- Potential for Drug Development : The favorable physicochemical properties and ease of synthesis make these quinazoline derivatives suitable candidates for further development as antileishmanial agents .

Other Therapeutic Applications

The versatility of this compound extends beyond anticancer and antileishmanial applications.

- Antimicrobial Activity : Quinazolines have been explored for their antibacterial properties against multi-drug resistant strains such as Acinetobacter baumannii. Compounds derived from this scaffold have shown promising results with minimal inhibitory concentrations (MICs) in the single-digit micromolar range .

- Alpha-Glucosidase Inhibition : Recent studies have indicated that quinazoline derivatives may also act as alpha-glucosidase inhibitors, which are relevant in managing diabetes by controlling blood glucose levels .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of 2,4,6-Trichloroquinazoline and its derivatives involves interaction with specific molecular targets. For example, certain derivatives act as tyrosine kinase inhibitors , blocking the phosphorylation of proteins involved in cell signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its structure .

Comparación Con Compuestos Similares

- 2,4-Dichloroquinazoline

- 2,4,7-Trichloroquinazoline

- 2,4-Dichloro-6-methylquinazoline

- 2,4-Dichloro-6-fluoroquinazoline

Comparison: Compared to these similar compounds, 2,4,6-Trichloroquinazoline is unique due to the presence of three chlorine atoms at specific positions on the quinazoline ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity. For instance, this compound derivatives have shown higher antiproliferative activity against certain cancer cell lines compared to their dichloro counterparts .

Actividad Biológica

2,4,6-Trichloroquinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

This compound has a unique structure characterized by three chlorine atoms attached to the quinazoline ring. This configuration significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit notable anti-cancer properties. The compound has been studied for its effects on various cancer cell lines and has shown promise in inhibiting tumor growth. Its structural features allow it to interact with biological targets such as kinases, making it a candidate for drug development aimed at treating cancers driven by specific oncogenic mutations .

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer progression. Molecular docking studies have demonstrated that modifications at certain positions on the quinazoline ring can enhance binding affinity and selectivity towards these kinase targets .

Case Studies

- Anti-Cancer Activity : A study evaluated the cytotoxic effects of this compound against several cancer cell lines including HepG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and PC3 (prostate cancer). The compound demonstrated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.

- Immunomodulatory Effects : In vitro studies indicated that this compound could modulate immune responses by affecting the expression levels of key cytokines such as TNF-α and NF-κB P65. These findings suggest potential applications in immunotherapy .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (μg/mL) | Caspase-8 Level (ng/mL) | VEGF Level (pg/mL) | NF-κB P65 Level (pg/mL) | TNF-α Level (pg/mL) |

|---|---|---|---|---|---|---|

| This compound | HepG-2 | X.XX | Y.YY | Z.ZZ | A.AA | B.BB |

| Thalidomide | HepG-2 | 11.26 | 8.3 | 153.2 | 110.5 | 53.1 |

Note: Specific IC50 values for this compound need to be filled based on experimental results from relevant studies.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving chlorination and nucleophilic substitutions. The presence of halogen substituents enhances the compound's reactivity and allows for further derivatization to improve biological activity .

Propiedades

IUPAC Name |

2,4,6-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPOGEZMJNDSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439640 | |

| Record name | 2,4,6-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20028-68-6 | |

| Record name | 2,4,6-Trichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20028-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.